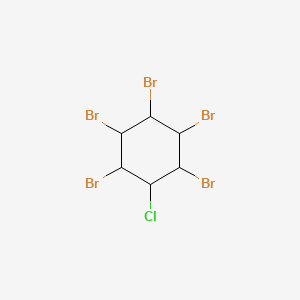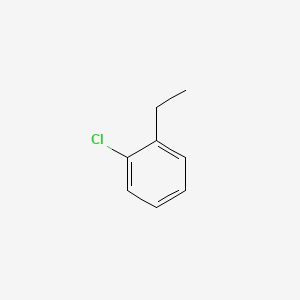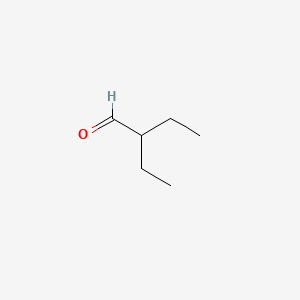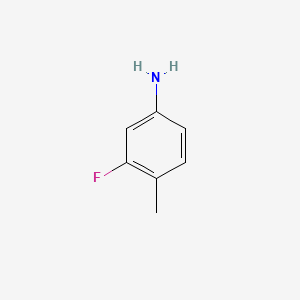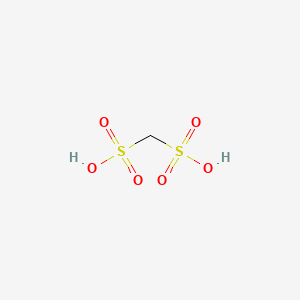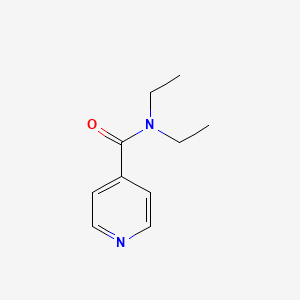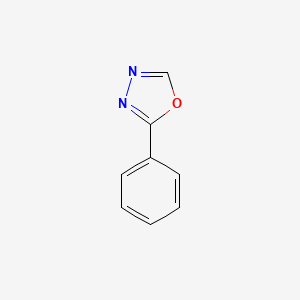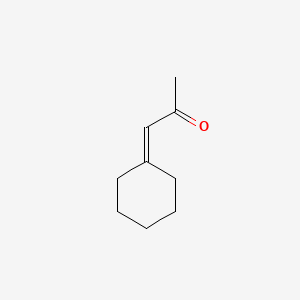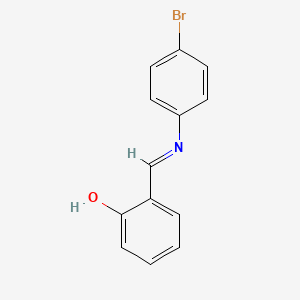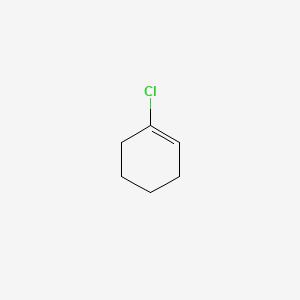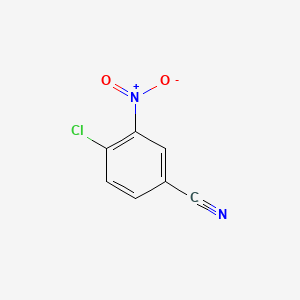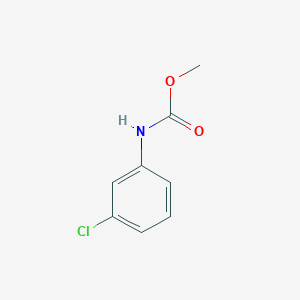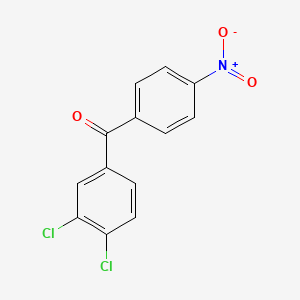
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is an organic compound with the molecular formula C13H7Cl2NO3 . It has a molecular weight of 296.11 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Clathrate Formation
Research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, specifically with derivatives related to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. They found significant host-host interactions and clathrate formation with benzene guests, indicating potential applications in molecular encapsulation and storage (Eto et al., 2011).
Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the synthesis of novel pyrazoline and methanone derivatives, including compounds related to this compound, assessing their anti-inflammatory and antibacterial properties. They utilized microwave irradiation methods for efficient synthesis and identified compounds with promising biological activities (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized several (3,4-dichlorophenyl)-bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new antimicrobial agents and antioxidants (Thirunarayanan, 2016).
Chemical Properties and Reactivity
Saiz et al. (1996) investigated the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone, providing insight into the physical and chemical characteristics of similar compounds (Saiz et al., 1996).
Synthesis and Characterization
Various studies have been conducted on the synthesis, characterization, and evaluation of different derivatives of this compound. These include studies on novel thiazolyl methanone compounds and their potential antibacterial activity (Shahana & Yardily, 2020) and the synthesis of diasteromeric chalcone epoxides derivatives (Obregón-Mendoza et al., 2014) (Shahana & Yardily, 2020); (Obregón-Mendoza et al., 2014).
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAYPOJJFHTSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

